molecular formula C15H14N2O5 B4231758 N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

Cat. No.: B4231758
M. Wt: 302.28 g/mol
InChI Key: UISPVILPNWSMGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, commonly known as NTR-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields of research.

Mechanism of Action

NTR-1 acts as a selective antagonist of the NMDA receptor by binding to the glycine-binding site of the receptor. This binding prevents the activation of the receptor, which in turn inhibits the influx of calcium ions into the cell. The inhibition of calcium influx is responsible for the neuroprotective effects of NTR-1.
Biochemical and Physiological Effects:
The neuroprotective effects of NTR-1 have been demonstrated in various animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. NTR-1 has been shown to improve cognitive function and reduce neuronal damage in these models. Additionally, NTR-1 has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of NTR-1 is its selectivity for the NMDA receptor, which makes it a valuable tool for studying the role of the receptor in various physiological and pathological processes. However, the complex synthesis method of NTR-1 and its low solubility in water may limit its use in some experiments.

Future Directions

For research on NTR-1 may include the development of more efficient synthesis methods, the investigation of its potential as a treatment for neurodegenerative diseases and cancer, and the identification of new targets for drug discovery based on its mechanism of action.
Conclusion:
In conclusion, N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide, or NTR-1, is a synthetic compound with potential applications in various fields of research. Its selective antagonism of the NMDA receptor makes it a valuable tool for studying the role of the receptor in physiological and pathological processes. Further research on NTR-1 may lead to the development of new treatments for neurodegenerative diseases and cancer, as well as new targets for drug discovery.

Scientific Research Applications

NTR-1 has shown promising results in various fields of research, including neuroscience, cancer research, and drug discovery. In neuroscience, NTR-1 has been found to act as a selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory. In cancer research, NTR-1 has been shown to inhibit the growth of cancer cells by inducing apoptosis, making it a potential candidate for cancer treatment. In drug discovery, NTR-1 has been used as a lead compound for the development of new drugs that target the NMDA receptor.

Properties

IUPAC Name

N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.03,7]nonane-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O5/c18-14(16-8-1-3-9(4-2-8)17(20)21)12-7-5-10-11(6-7)22-15(19)13(10)12/h1-4,7,10-13H,5-6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UISPVILPNWSMGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3C1C(C2C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C(=O)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
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N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide
Reactant of Route 6
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N-(4-nitrophenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide

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